chemical structure and properties of 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid
chemical structure and properties of 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid
An In-depth Technical Guide to 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid: Synthesis, Characterization, and Potential as a Novel Anticancer Agent
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid, a heterocyclic compound with significant potential in medicinal chemistry. Given the burgeoning interest in piperazine derivatives as scaffolds for therapeutic agents, this document delineates the chemical structure, a proposed synthetic pathway, and key physicochemical properties of this molecule.[1][2] Furthermore, it explores its prospective biological activities, with a focus on its potential as an anticancer agent, and furnishes detailed, field-proven experimental protocols for its synthesis, characterization, and biological evaluation.
Introduction: The Promise of Piperazine-2,3-dione Scaffolds
The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antimicrobial, anticancer, and neuroactive properties.[1][2] The piperazine-2,3-dione motif, a derivative of the piperazine core, offers a rigid backbone that can be strategically functionalized to enhance pharmacological stability and target affinity.[1] Derivatives of 2,3-dioxopiperazine have demonstrated notable antitumor activities, suggesting that this chemical class is a fertile ground for the discovery of novel oncology therapeutics.[1] This guide focuses on a specific, yet under-explored member of this family, 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid, to provide a roadmap for its investigation as a potential drug candidate.
Chemical Structure and Physicochemical Properties
The chemical identity of 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid is defined by its unique arrangement of functional groups. The core structure consists of a piperazine ring with two adjacent carbonyl groups at the 2 and 3 positions. A benzyl group is attached to the nitrogen at position 4, and an acetic acid moiety is linked to the nitrogen at position 1.
Structural Analysis
The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carbonyl oxygens and the nitrogen atoms) suggests the potential for specific interactions with biological targets. The benzyl group introduces a hydrophobic region, which may contribute to binding affinity and cellular uptake. The overall structure combines rigidity from the dioxopiperazine ring with the flexibility of the acetic acid side chain.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₄N₂O₄ |
| Molecular Weight | 262.26 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol, with limited solubility in water. The carboxylic acid moiety suggests that its solubility will be pH-dependent, increasing in basic aqueous solutions. |
| pKa | The carboxylic acid proton is predicted to have a pKa in the range of 3-5, typical for acetic acid derivatives. The piperazine nitrogens will have lower pKa values due to the electron-withdrawing effect of the adjacent carbonyl groups. |
Synthesis of 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid
A plausible and efficient synthetic route for 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid is proposed, commencing with readily available starting materials. The following workflow outlines a two-step process involving the synthesis of the piperazine-2,3-dione core followed by N-alkylation.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Benzyl-piperazine-2,3-dione
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To a solution of N-benzylethylenediamine (1 equivalent) in ethanol, add diethyl oxalate (1 equivalent).
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 4-benzyl-piperazine-2,3-dione.
Step 2: Synthesis of 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid
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Suspend 4-benzyl-piperazine-2,3-dione (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents), to the suspension and stir for 30 minutes at room temperature.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
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Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-benzyl-2,3-dioxopiperazin-1-yl)acetate.
-
For hydrolysis, dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.
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Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature until the ester is fully consumed (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid.
-
The final product can be further purified by recrystallization or column chromatography.
Structural Characterization
The identity and purity of the synthesized 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid should be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of organic molecules.[3]
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, signals for the piperazine ring protons, and a singlet for the methylene protons of the acetic acid moiety. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the dioxopiperazine ring (around 160-170 ppm), the carboxylic acid carbonyl, the aromatic carbons of the benzyl group, and the aliphatic carbons of the piperazine ring and the side chains.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.[3] High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition.
Potential Biological Activity and Mechanism of Action
Derivatives of the piperazine-2,3-dione scaffold have been reported to possess antitumor activity.[1] A plausible mechanism of action for this class of compounds is the inhibition of tubulin polymerization, a critical process in cell division.[4][5] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of action of the target compound.
In Vitro Biological Evaluation
To investigate the potential anticancer activity of 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid, a series of in vitro assays are recommended. These assays are standard in preclinical drug discovery and provide valuable information on the compound's efficacy and mechanism of action.[6][7][8]
Cytotoxicity Assays
The initial step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against a panel of cancer cell lines.[8][9]
Protocol: MTT Assay
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of purified tubulin.[4][10][11][12]
Protocol: In Vitro Tubulin Polymerization Assay
-
Reconstitute purified tubulin in a suitable buffer (e.g., PIPES buffer) on ice.
-
In a 96-well plate, add the compound at various concentrations. Include positive (e.g., paclitaxel for polymerization enhancement, nocodazole for inhibition) and negative (vehicle) controls.
-
Initiate the polymerization reaction by adding the tubulin solution to the wells and incubating the plate at 37°C in a temperature-controlled spectrophotometer.
-
Monitor the change in absorbance at 340 nm over time (typically 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Cell Cycle Analysis
To determine if the compound induces cell cycle arrest, flow cytometry analysis of propidium iodide-stained cells is performed.[13][14][15]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any compound-induced cell cycle arrest.
Conclusion and Future Directions
2-(4-Benzyl-2,3-dioxopiperazin-1-yl)acetic acid represents a promising, yet underexplored, molecule within the medicinally relevant class of piperazine-2,3-diones. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation as a potential anticancer agent. The proposed synthetic route is practical and relies on established chemical transformations. The outlined experimental protocols are robust and widely accepted in the field of drug discovery.
Future research should focus on the successful synthesis and characterization of this compound, followed by a thorough investigation of its in vitro and in vivo anticancer activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the benzyl and acetic acid moieties, will be crucial for optimizing its potency and pharmacological properties. Furthermore, elucidating its precise mechanism of action and identifying its direct molecular targets will be essential for its further development as a therapeutic candidate.
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